![molecular formula C10H15NO B13945423 Benzenamine, 4-[(1R)-1-methylpropoxy]- CAS No. 625119-85-9](/img/structure/B13945423.png)
Benzenamine, 4-[(1R)-1-methylpropoxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, 4-[(1R)-1-methylpropoxy]- is an organic compound with the molecular formula C10H15NO It is a derivative of benzenamine (aniline) where the hydrogen atom at the para position is replaced by a 1-methylpropoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-[(1R)-1-methylpropoxy]- typically involves the reaction of 4-nitrobenzenamine with 1-methylpropyl alcohol under specific conditions. The nitro group is first reduced to an amine group, followed by the introduction of the 1-methylpropoxy group through nucleophilic substitution. The reaction conditions often include the use of catalysts and solvents to facilitate the process.
Industrial Production Methods
In industrial settings, the production of Benzenamine, 4-[(1R)-1-methylpropoxy]- may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as distillation and crystallization is common to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzenamine, 4-[(1R)-1-methylpropoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzenamine derivatives, quinones, and nitroso compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Benzenamine, 4-[(1R)-1-methylpropoxy]- has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Benzenamine, 4-[(1R)-1-methylpropoxy]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Benzenamine, 4-methoxy-: Similar structure but with a methoxy group instead of a 1-methylpropoxy group.
Benzenamine, 4-ethoxy-: Contains an ethoxy group in place of the 1-methylpropoxy group.
Benzenamine, 4-propoxy-: Features a propoxy group instead of the 1-methylpropoxy group.
Uniqueness
Benzenamine, 4-[(1R)-1-methylpropoxy]- is unique due to the presence of the 1-methylpropoxy group, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
625119-85-9 |
|---|---|
Fórmula molecular |
C10H15NO |
Peso molecular |
165.23 g/mol |
Nombre IUPAC |
4-[(2R)-butan-2-yl]oxyaniline |
InChI |
InChI=1S/C10H15NO/c1-3-8(2)12-10-6-4-9(11)5-7-10/h4-8H,3,11H2,1-2H3/t8-/m1/s1 |
Clave InChI |
KBARUYSFNLJALB-MRVPVSSYSA-N |
SMILES isomérico |
CC[C@@H](C)OC1=CC=C(C=C1)N |
SMILES canónico |
CCC(C)OC1=CC=C(C=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


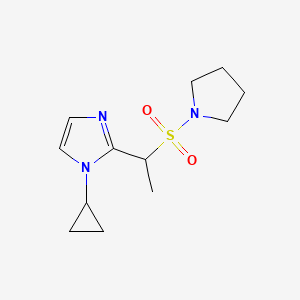
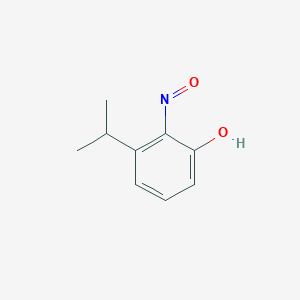
![Benzoic acid, 2-[[[(1-methylethyl)amino]sulfonyl]amino]-](/img/structure/B13945356.png)
![2-(3,5-difluorophenyl)-N-{7-fluoro-2-[(2-methoxyethyl)-methyl-amino]-4-oxo-4H-quinazolin-3-yl}acetamide](/img/structure/B13945362.png)
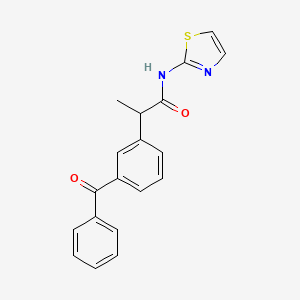
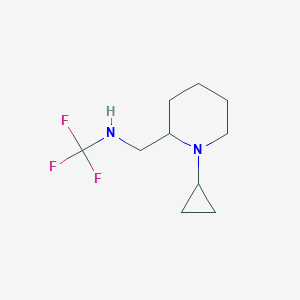
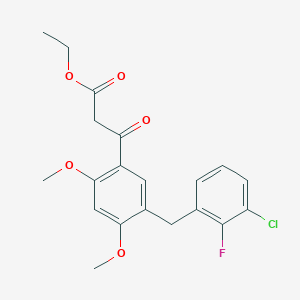
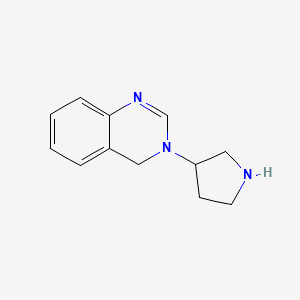
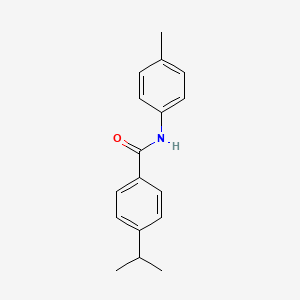
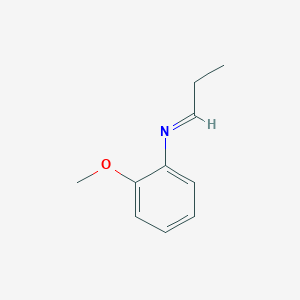
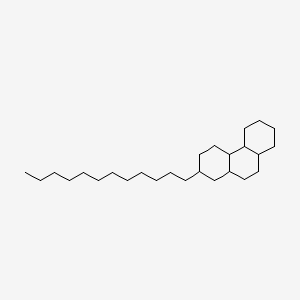
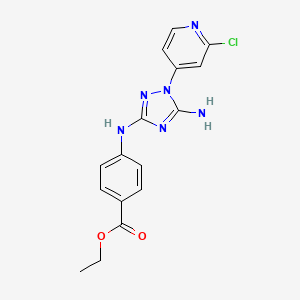
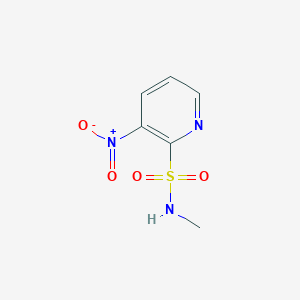
![2-{2-[4-(2-Methylpropyl)phenyl]propanamido}benzoic acid](/img/structure/B13945445.png)
